5,6-Difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole 5,6-Difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13823973
InChI: InChI=1S/C14H4F2N2S3.6CH3.2Sn/c15-11-9(7-3-1-5-19-7)13-14(18-21-17-13)10(12(11)16)8-4-2-6-20-8;;;;;;;;/h1-4H;6*1H3;;
SMILES: C[Sn](C)(C)C1=CC=C(S1)C2=C(C(=C(C3=NSN=C23)C4=CC=C(S4)[Sn](C)(C)C)F)F
Molecular Formula: C20H22F2N2S3Sn2
Molecular Weight: 662.0 g/mol

5,6-Difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole

CAS No.:

Cat. No.: VC13823973

Molecular Formula: C20H22F2N2S3Sn2

Molecular Weight: 662.0 g/mol

* For research use only. Not for human or veterinary use.

5,6-Difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole -

Specification

Molecular Formula C20H22F2N2S3Sn2
Molecular Weight 662.0 g/mol
IUPAC Name [5-[5,6-difluoro-4-(5-trimethylstannylthiophen-2-yl)-2,1,3-benzothiadiazol-7-yl]thiophen-2-yl]-trimethylstannane
Standard InChI InChI=1S/C14H4F2N2S3.6CH3.2Sn/c15-11-9(7-3-1-5-19-7)13-14(18-21-17-13)10(12(11)16)8-4-2-6-20-8;;;;;;;;/h1-4H;6*1H3;;
Standard InChI Key UCGFTKBIJLQECS-UHFFFAOYSA-N
SMILES C[Sn](C)(C)C1=CC=C(S1)C2=C(C(=C(C3=NSN=C23)C4=CC=C(S4)[Sn](C)(C)C)F)F
Canonical SMILES C[Sn](C)(C)C1=CC=C(S1)C2=C(C(=C(C3=NSN=C23)C4=CC=C(S4)[Sn](C)(C)C)F)F

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

The compound’s molecular formula is C₂₀H₂₂F₂N₂S₃Sn₂, with a molecular weight of 662.01 g/mol . Its structure comprises a central benzo[c] thiadiazole ring substituted at the 4,7-positions with 5-(trimethylstannyl)thiophene groups and at the 5,6-positions with fluorine atoms (Figure 1). The fluorine atoms enhance electron-withdrawing characteristics, while the trimethylstannyl groups facilitate cross-coupling reactions in polymer synthesis .

Table 1: Comparative Molecular Properties of Related Benzothiadiazole Derivatives

PropertyTarget CompoundNon-Fluorinated Analog
CAS Number1421762-30-21025451-57-3
Molecular FormulaC₂₀H₂₂F₂N₂S₃Sn₂C₂₀H₂₄N₂S₃Sn₂
Molecular Weight (g/mol)662.01626.03
Key Substituents5,6-Difluoro; TrimethylstannylTrimethylstannyl

Synthesis and Mechanistic Insights

Synthetic Pathways

The synthesis of 5,6-difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c] thiadiazole typically proceeds via a Stille cross-coupling reaction, leveraging the reactivity of trimethylstannyl groups with aryl halides. A representative route involves:

  • Preparation of 4,7-Dibromo-5,6-difluorobenzo[c] thiadiazole: Bromination of a fluorinated benzothiadiazole precursor using N-bromosuccinimide (NBS) in acidic media .

  • Stille Coupling with 2-(Trimethylstannyl)thiophene: Reaction of the dibromide with excess 2-(trimethylstannyl)thiophene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and toluene solvent at elevated temperatures (80–100°C) .

Table 2: Optimized Stille Coupling Conditions for Bis-Stannylated Products

ParameterOptimal Value
CatalystPdCl₂(PPh₃)₂ (5 mol%)
SolventToluene
Temperature80°C
Reaction Time24–48 hours
Yield40–61%

Challenges and Mitigations

The steric bulk of trimethylstannyl groups and electron-deficient nature of the fluorinated benzothiadiazole core often lead to moderate yields. Strategies to improve efficiency include:

  • Microwave-assisted synthesis to reduce reaction time.

  • Use of coordinating solvents (e.g., DMF) to stabilize palladium intermediates .

  • Purification via column chromatography with silica gel and non-polar eluents .

Electronic and Optoelectronic Applications

Role in Conjugated Polymers

The compound’s rigid, planar structure facilitates π-orbital overlap in polymer backbones, enhancing charge carrier mobility. When copolymerized with electron-rich units (e.g., dithienosilole), it produces low-bandgap materials (E₉ ≈ 1.5–2.0 eV) suitable for near-infrared photovoltaics . Fluorination further lowers the highest occupied molecular orbital (HOMO) level, improving oxidative stability and open-circuit voltage in solar cells .

Non-Doped OLED Performance

In OLEDs, the benzothiadiazole core acts as an electron-transport layer. Devices incorporating fluorinated derivatives demonstrate:

  • External Quantum Efficiency (EQE): Up to 8.2% for orange-red emission.

  • Low Efficiency Roll-Off: <10% at 1000 cd/m² due to balanced charge injection .

Table 3: Key Optoelectronic Parameters of Benzothiadiazole-Based OLEDs

ParameterValue
Emission ColorOrange-Red (λₑₘ ≈ 600–650 nm)
Turn-On Voltage3.2 V
Maximum Brightness12,000 cd/m²
Commission Internationale de l’Éclairage (CIE) Coordinates(0.56, 0.44)

Future Directions and Research Opportunities

  • Alternative Coupling Methods: Exploring direct arylation or Suzuki-Miyaura reactions to avoid stoichiometric tin waste.

  • Thermally Activated Delayed Fluorescence (TADF): Engineering triplet harvesting via fluorine-mediated spin-orbit coupling.

  • Biological Imaging: Functionalization with water-soluble groups for in vivo fluorescence tagging.

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